N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine
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Overview
Description
N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine is a heterocyclic compound that features a unique fusion of indole and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with thioamides in the presence of a suitable catalyst. For example, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core, which is then further reacted with thioamides to form the thiazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to its dihydro or tetrahydro forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazine derivatives, and substituted indole derivatives .
Scientific Research Applications
N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar thiazine ring structure and exhibit comparable biological activities.
Indole Derivatives: Compounds with an indole core, such as tryptophan and serotonin, have similar structural features and biological significance.
Uniqueness
N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine is unique due to its specific fusion of indole and thiazine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
917986-00-6 |
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Molecular Formula |
C16H13N3S |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N-phenyl-4,5-dihydro-[1,3]thiazino[5,6-b]indol-2-amine |
InChI |
InChI=1S/C16H13N3S/c1-2-6-11(7-3-1)18-16-17-10-14-15(20-16)12-8-4-5-9-13(12)19-14/h1-9,19H,10H2,(H,17,18) |
InChI Key |
PVZMQKWBGBLSIY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3N2)SC(=N1)NC4=CC=CC=C4 |
Origin of Product |
United States |
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